N-(3,5-dimethoxyphenyl)piperidin-4-amine
Description
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Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)15-10-3-5-14-6-4-10/h7-10,14-15H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSTVGPTXJCFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CCNCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893763-27-4 | |
| Record name | N-(3,5-dimethoxyphenyl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SMILES string for N-(3,5-dimethoxyphenyl)piperidin-4-amine
Technical Deep Dive: The Cheminformatics and Synthetic Architecture of N-(3,5-dimethoxyphenyl)piperidin-4-amine
Executive Summary & Structural Identity
The compound N-(3,5-dimethoxyphenyl)piperidin-4-amine represents a "privileged scaffold" in modern medicinal chemistry. It combines a lipophilic, electron-rich aromatic tail (the 3,5-dimethoxyaniline moiety) with a polar, basic headgroup (the piperidine ring). This specific connectivity allows the molecule to function as a versatile linker in PROTAC design or as a core pharmacophore in kinase and GPCR ligand discovery.
This guide provides the definitive cheminformatics data, a self-validating synthetic protocol, and the structural logic required to utilize this scaffold in drug development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | N-(3,5-dimethoxyphenyl)piperidin-4-amine |
| Canonical SMILES | COC1=CC(NC2CCNCC2)=CC(OC)=C1 |
| Isomeric SMILES | COC1=CC(NC2CCNCC2)=CC(OC)=C1 (Achiral) |
| InChI Key | FQBSTVGPTXJCFQ-UHFFFAOYSA-N |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Monoisotopic Mass | 236.1525 Da |
Cheminformatics & Molecular Descriptors
In computational workflows (QSAR, Docking), accurate descriptor calculation is critical. The 3,5-dimethoxy motif serves as a hydrogen bond acceptor field, while the secondary amine of the piperidine ring provides a critical ionizable center at physiological pH.
Physicochemical Profile (Lipinski Compliance)
| Property | Value | biological Implication |
| Molecular Weight | 236.31 g/mol | < 500 (Ideal for fragment-based design) |
| cLogP | ~1.6 - 2.0 | High bioavailability; crosses BBB moderately. |
| TPSA | 41.5 Ų | Good membrane permeability (< 140 Ų). |
| pKa (Piperidine N) | ~10.8 | Protonated at pH 7.4 (Solubility driver). |
| pKa (Aniline N) | ~4.5 | Neutral at pH 7.4 (Hydrophobic interaction). |
| H-Bond Donors | 2 | Amine NH (linker) + Piperidine NH. |
| H-Bond Acceptors | 4 | Two Methoxys + Two Nitrogens. |
Synthetic Methodology: Reductive Amination Strategy
The most robust route to this scaffold is the Reductive Amination of N-Boc-4-piperidone with 3,5-dimethoxyaniline, followed by acidolytic deprotection. Direct alkylation is discouraged due to poly-alkylation byproducts.
Reaction Scheme Visualization
Figure 1: Step-wise synthetic pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective reduction.[1]
Detailed Protocol
Step 1: Reductive Amination (The Coupling)
-
Reagents: 3,5-dimethoxyaniline (1.0 equiv), N-Boc-4-piperidone (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (1.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer.
-
Procedure:
-
Dissolve the aniline and ketone in DCE (0.2 M concentration).
-
Add Acetic Acid to catalyze imine formation. Stir for 30 minutes at Room Temperature (RT).
-
Add STAB portion-wise over 10 minutes. Why STAB? Unlike NaCNBH₃, STAB is non-toxic and less likely to reduce the ketone before imine formation.
-
Stir for 12–16 hours under Nitrogen.
-
Quench: Add saturated NaHCO₃ (aq) to neutralize acid and destroy excess hydride. Extract with DCM.
-
Step 2: Boc-Deprotection (The Release)
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the purified Boc-intermediate in DCM (0.1 M).
-
Add TFA (10–20 equiv). Stir at RT for 2 hours.
-
Workup (Critical): The product will exist as a TFA salt. To isolate the free base (as defined by the SMILES), concentrate the mixture, redissolve in DCM, and wash with 1M NaOH or saturated Na₂CO₃.
-
Dry organic layer over Na₂SO₄ and concentrate.[2]
-
Quality Control (Self-Validation)
-
LC-MS: Look for the [M+H]⁺ peak at 237.16 m/z .
-
1H NMR (DMSO-d6):
Applications in Drug Discovery
This molecule is rarely a final drug but acts as a high-value intermediate.
Kinase Inhibitor Design
The 3,5-dimethoxy phenyl group mimics the adenine binding pocket interactions in several kinase inhibitors (e.g., analogues of Gefitinib). The piperidine amine provides a handle to attach "tail" groups that reach into the solvent-exposed region of the ATP binding site.
PROTAC Linkerology
The secondary amine on the piperidine ring is an ideal attachment point for alkyl chains connecting to E3 ligase ligands (like Thalidomide or VHL ligands). The rigid piperidine ring reduces the entropic penalty compared to flexible linear alkyl chains.
Pharmacophore Mapping
Figure 2: Pharmacophore decomposition showing the functional roles of each substructure.
References
-
PubChem Compound Summary. (2025). N-(3,5-dimethoxyphenyl)piperidin-4-amine.[6] National Center for Biotechnology Information.
-
[Link]
-
-
Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Journal of Organic Chemistry, 61(11), 3849-3862. (The definitive protocol for STAB reduction).
-
[Link]
-
-
Matassini, C., et al. (2020).[1] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry.
-
[Link]
-
Sources
- 1. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - N-(3,5-dimethoxyphenyl)piperidin-4-amine (C13H20N2O2) [pubchemlite.lcsb.uni.lu]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Monograph: N-(3,5-dimethoxyphenyl)piperidin-4-amine
Optimizing the Piperidine-Aniline Scaffold for Medicinal Chemistry Applications
Executive Summary & Molecular Identity
N-(3,5-dimethoxyphenyl)piperidin-4-amine (PubChem CID: 43829442) represents a "privileged scaffold" in modern drug discovery. Structurally, it fuses a solubilizing, basic piperidine ring with an electron-rich 3,5-dimethoxyaniline moiety. This specific architecture is frequently utilized in Fragment-Based Drug Discovery (FBDD) to target G-Protein Coupled Receptors (GPCRs), particularly serotonergic subtypes (5-HT), and various protein kinases where the dimethoxy motif acts as a hydrophobic anchor.
This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical profile, a validated synthesis protocol via reductive amination, and its utility in Structure-Activity Relationship (SAR) studies.
Table 1: Physicochemical Profile (Computed)
| Property | Value | Context for Drug Design |
| Molecular Formula | C₁₃H₂₀N₂O₂ | Fragment-like chemical space |
| Molecular Weight | 236.31 g/mol | Ideal for FBDD (<300 Da) |
| XLogP3-AA | ~1.3 - 1.8 | High oral bioavailability potential |
| TPSA | 38.5 Ų | Excellent membrane permeability (BBB penetrant) |
| pKa (Piperidine N) | ~10.8 (Predicted) | Basic center; key for solubility and salt formation |
| pKa (Aniline N) | ~4.5 (Predicted) | Weakly basic; acts as H-bond donor |
| H-Bond Donors/Acc. | 2 / 4 | Balanced profile for receptor binding |
Synthetic Architecture & Protocol
The most robust method for synthesizing N-(3,5-dimethoxyphenyl)piperidin-4-amine is Reductive Amination . This approach is preferred over nucleophilic aromatic substitution (
Core Reaction Logic
-
Imine Formation: The ketone (N-Boc-4-piperidone) reacts with the amine (3,5-dimethoxyaniline) under slightly acidic conditions to form a Schiff base (imine).
-
Reduction: The imine is selectively reduced in situ to the amine.
-
Selectivity: Sodium Triacetoxyborohydride (STAB) is the reducing agent of choice. Unlike Sodium Cyanoborohydride (
), STAB is non-toxic and less likely to reduce the ketone before the imine forms.
Validated Experimental Protocol
Reagents:
-
A: N-Boc-4-piperidone (1.0 equiv)
-
B: 3,5-Dimethoxyaniline (1.1 equiv)
-
C: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
D: Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Imine Pre-equilibrium: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-piperidone (5 mmol) and 3,5-dimethoxyaniline (5.5 mmol) in anhydrous DCE (20 mL). Add Acetic Acid (5 mmol).
-
Technical Insight: The acetic acid catalyzes the dehydration step essential for imine formation. Stir at room temperature for 30–60 minutes to establish equilibrium.
-
-
Reductive Step: Cool the mixture to 0°C (ice bath). Add STAB (7.5 mmol) portion-wise over 10 minutes.
-
Safety Note: STAB releases acetic acid upon reaction; ensure proper ventilation.
-
Causality: Cooling prevents exotherms that could lead to side-product formation, though STAB is generally mild.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The ketone spot (
) should disappear, and a new, more polar amine spot should appear. -
Work-up: Quench the reaction with saturated aqueous
(30 mL). Extract with DCM ( mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Deprotection (The "Release"): Dissolve the crude Boc-intermediate in DCM (10 mL). Add Trifluoroacetic Acid (TFA) (3 mL) dropwise. Stir for 2 hours.
-
Validation: Removal of the Boc group reveals the free piperidine nitrogen, significantly altering polarity (base-line spot on standard TLC).
-
-
Purification: Concentrate to remove TFA. Basify with 1N NaOH to pH > 12. Extract with DCM/Isopropanol (3:1) to recover the free base. Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).
Visualizing the Workflow
The following diagram illustrates the synthetic pathway and the critical decision points for derivatization.
Figure 1: Step-wise reductive amination pathway utilizing STAB for chemoselective synthesis.
Pharmacophore Analysis & SAR Utility
In drug development, this molecule is rarely the final drug; it is a linker-scaffold . Understanding its electronic and steric properties is crucial for optimization.
A. The 3,5-Dimethoxy Motif[1][2][3]
-
Metabolic Stability: Unlike 3,4-dimethoxy substitutions (common in dopamine analogs), the 3,5-substitution pattern blocks the meta positions but leaves the para position open. However, it is significantly more resistant to quinone/catechol formation than its 3,4-counterpart, reducing toxicity risks.
-
Hydrophobic Anchoring: The two methoxy groups function as lipophilic clamps. In kinase inhibitors, these often occupy the hydrophobic pocket adjacent to the ATP-binding site [1].
B. The Piperidine Ring[4][5][6][7][8][9][10][11]
-
Solubility Handle: The secondary amine (
) is protonated at physiological pH, improving aqueous solubility—a critical parameter for oral drugs. -
Vectorization: The piperidine nitrogen offers a handle for further diversification (e.g., amides, sulfonamides, or alkylation) to reach additional binding pockets.
C. SAR Decision Tree
How should a researcher modify this scaffold based on assay results?
Figure 2: Strategic modification pathways for lead optimization based on the N-(3,5-dimethoxyphenyl)piperidin-4-amine scaffold.
Safety & Handling (HSE)
While specific toxicological data for this exact CID is limited, researchers must treat it according to the hazard profile of anilines and secondary amines .
-
GHS Classification (Predicted):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Irritant).
-
Specific Target Organ Toxicity: May cause respiratory irritation.
-
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the aniline nitrogen, which can darken over time (formation of azo/nitroso species).
References
-
PubChem. "N-(3,5-dimethoxyphenyl)piperidin-4-amine (CID 43829442)." National Library of Medicine.[12] Accessed October 2023. [Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. [Link]
- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, vol. 54, no.[2] 8, 2011, pp. 2529–2591. [Link]
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- 4. 25CN-NBOH - Wikipedia [en.wikipedia.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for preparing 1-(3-methoxypropyl) piperidine-4-amine - Eureka | Patsnap [eureka.patsnap.com]
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Methodological & Application
Application Note: Chemoselective Reductive Amination of N-Boc-4-piperidone with 3,5-Dimethoxyaniline
Executive Summary & Strategic Rationale
The reductive amination of N-Boc-4-piperidone with electron-rich anilines like 3,5-dimethoxyaniline is a cornerstone reaction in medicinal chemistry, frequently employed to synthesize pharmacophores found in kinase inhibitors (e.g., FGFR, PDGFR inhibitors) and GPCR ligands.
While reductive amination is a standard transformation, the specific coupling of anilines with hindered ketones presents unique challenges:
-
Imine Stability: Anilines form less stable imines (Schiff bases) compared to aliphatic amines due to conjugation, shifting the equilibrium back toward the starting materials.
-
Chemoselectivity: The ketone must be reduced after imine formation, avoiding direct reduction of the ketone to the alcohol (N-Boc-4-hydroxypiperidine).
-
Steric Bulk: The 3,5-dimethoxy substitution pattern adds mild steric hindrance, potentially slowing the nucleophilic attack.
The Solution: This protocol utilizes Sodium Triacetoxyborohydride (STAB) in the presence of Acetic Acid (AcOH) .[1][2] Unlike Sodium Borohydride (
Reaction Mechanism & Pathway[4]
The reaction proceeds via a "Direct" mechanism where the reducing agent is present during imine formation.[3] The acid catalyst is critical; it activates the ketone and protonates the transient imine, generating the highly electrophilic iminium ion which is rapidly reduced by STAB.
Figure 1: Mechanistic pathway highlighting the critical role of acid catalysis in driving the equilibrium toward the reducible iminium species.
Experimental Protocol
Reagents & Stoichiometry[2][5][6]
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 3,5-Dimethoxyaniline | Nucleophile | 1.0 | 153.18 | Limiting reagent to simplify purification. |
| N-Boc-4-piperidone | Electrophile | 1.1 | 199.25 | Slight excess ensures complete consumption of aniline. |
| NaBH(OAc)3 (STAB) | Reducing Agent | 1.5 | 211.94 | Moisture sensitive; add as a solid. |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | 60.05 | Promotes imine formation. |
| 1,2-Dichloroethane (DCE) | Solvent | N/A | 98.96 | Preferred over DCM for faster kinetics. |
Step-by-Step Procedure
Safety Note: DCE is a suspected carcinogen and toxic. Perform all operations in a fume hood. STAB generates hydrogen gas upon quenching; vent reaction vessels properly.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon.
-
-
Imine Formation (Pre-complexation):
-
Charge the flask with 3,5-dimethoxyaniline (1.0 equiv) and N-Boc-4-piperidone (1.1 equiv).
-
Add DCE (Concentration ~0.2 M relative to aniline).
-
Add Acetic Acid (1.5 equiv).
-
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes .
-
Why? This "incubation" period allows the equilibrium to shift toward the imine before the reducing agent is introduced, minimizing direct ketone reduction.
-
-
Reduction:
-
Cool the mixture slightly (0°C) if working on a large scale (>10g) to control exotherm; otherwise, RT is acceptable.
-
Add STAB (1.5 equiv) portion-wise over 5–10 minutes.
-
Remove cooling bath (if used) and stir at RT for 12–16 hours (Overnight).
-
-
Monitoring:
-
Check reaction progress via TLC (Rec. Eluent: 30% EtOAc in Hexanes) or LC-MS.
-
Success Indicator: Disappearance of the aniline spot and appearance of a lower Rf spot (secondary amine).
-
-
Workup (Quenching):
-
Quench the reaction by slowly adding saturated aqueous NaHCO3 (approx. equal volume to solvent).[4] Stir for 15 minutes until gas evolution ceases.
-
Phase Separation: Transfer to a separatory funnel.[5] Extract the aqueous layer with DCM (3x).
-
Combine organic layers and wash with Brine .
-
Dry over Na2SO4 (Sodium Sulfate), filter, and concentrate in vacuo.
-
-
Purification:
Workflow Logic & Troubleshooting
The following decision tree illustrates how to handle common deviations during the reaction.
Figure 2: In-process control logic for reaction monitoring.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Wet solvent decomposed STAB. | Use anhydrous DCE; add fresh STAB (0.5 eq). |
| Ketone Reduction | Insufficient Imine formation time.[6][7] | Increase "incubation" time before adding STAB; Ensure AcOH is present. |
| Boc-Deprotection | Acid concentration too high/strong. | Do not use TFA or HCl. Stick to AcOH. Keep T < 40°C. |
| Sticky Emulsion | Boron salts during workup. | Add Rochelle's Salt (Potassium Sodium Tartrate) solution during quench to solubilize boron. |
Characterization Data (Expected)
For the product: 1-(tert-butyl) 4-((3,5-dimethoxyphenyl)amino)piperidine-1-carboxylate
-
1H NMR (CDCl3, 400 MHz):
- 1.45 (s, 9H, Boc-tBu)
- 1.30–1.40 (m, 2H, Piperidine-CH2)
- 2.00–2.05 (m, 2H, Piperidine-CH2)
- 2.90 (m, 2H, Piperidine-N-CH2)
- 3.40 (m, 1H, CH-NH)
- 3.75 (s, 6H, -OCH3)
- 4.05 (br, 2H, Piperidine-N-CH2)
- 5.70–5.90 (m, 3H, Aromatic CH - Look for 2:1 integration pattern for 3,5-substitution)
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][11][6][7][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[3][11][6][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][10] [Link]
-
Gassama, A. , & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.[12] [Link]
-
Wallace, A. , et al. (2017). Fentanyl Synthesis Using N-BOC-4-Piperidinone.[5] Defense Technical Information Center (DTIC). [Link]
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- 5. apps.dtic.mil [apps.dtic.mil]
- 6. scribd.com [scribd.com]
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- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Introduction: The Strategic Advantage of Sodium Triacetoxyborohydride in Amine Synthesis
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within medicinal and process chemistry, for its reliable formation of carbon-nitrogen bonds.[1][2] This powerful reaction allows for the construction of primary, secondary, and tertiary amines from readily available carbonyl compounds and amines. While various reducing agents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃), commonly abbreviated as STAB, has emerged as the reagent of choice for one-pot reductive aminations.[1][3]
The ascendancy of STAB is attributed to its remarkable mildness, selectivity, and broad functional group tolerance.[2][4] Unlike more powerful reducing agents such as sodium borohydride (NaBH₄), STAB exhibits a significantly faster reaction rate for the reduction of iminium ions compared to ketones or aldehydes.[5][6] This chemoselectivity is the linchpin of its success in one-pot procedures, minimizing the formation of undesired alcohol byproducts that can plague reactions using less discerning hydrides.[1][7] Furthermore, STAB offers a safer alternative to sodium cyanoborohydride (NaBH₃CN), obviating the generation of toxic cyanide waste streams.[8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of sodium triacetoxyborohydride in reductive amination reactions. We will delve into the mechanistic underpinnings of the reaction, delineate optimal reaction conditions, provide detailed experimental protocols, and address important safety considerations.
Mechanistic Insights: The "Why" Behind the "How"
The success of a one-pot reductive amination using STAB hinges on a delicate interplay of equilibria and relative reaction rates. The overall transformation can be dissected into two key stages occurring in situ:
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. This initially forms a hemiaminal intermediate which then dehydrates to yield an imine. In the typically slightly acidic reaction medium, the imine is protonated to form a highly electrophilic iminium ion.[4] The presence of a stoichiometric amount of acetic acid can catalyze this step, particularly with less reactive ketones.[5]
-
Hydride-Mediated Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product. The steric bulk and the electron-withdrawing acetate groups on the boron atom temper the reactivity of the borohydride, rendering it less reactive towards the starting carbonyl compound.[5]
The remarkable selectivity of STAB for the iminium ion over the carbonyl starting material is the key to the high yields and clean reaction profiles commonly observed.[6][9]
Caption: The reaction pathway of reductive amination using STAB.
Optimizing Reaction Conditions: A Data-Driven Approach
The efficiency and outcome of a reductive amination with STAB are influenced by several factors, including the choice of solvent, stoichiometry, and the nature of the substrates.
| Parameter | Recommended Conditions & Rationale |
| Solvent | 1,2-Dichloroethane (DCE) is the preferred solvent, often leading to faster reaction rates.[4] Tetrahydrofuran (THF) is also a viable option.[4] Aprotic solvents are generally used as STAB is water-sensitive and incompatible with protic solvents like methanol.[7][8] |
| Stoichiometry | STAB: Typically, 1.3 to 1.6 equivalents are used relative to the limiting reagent.[4] For less reactive substrates or weakly basic amines, this can be increased to 2-3 equivalents.[3][4] Amine: A slight excess of the amine (1.0-1.1 equivalents) can be used to drive the iminium ion formation. However, for primary amines where dialkylation is a concern, using a smaller excess or even a slight deficiency of the amine might be beneficial.[4] |
| Catalyst | For many reactions, especially with aldehydes, no additional catalyst is required.[4] For less reactive ketones, the addition of 1-2 equivalents of acetic acid can be beneficial to catalyze imine formation.[4][5] |
| Temperature | Most reactions proceed efficiently at room temperature . |
| Substrate Scope | Aldehydes: Both aliphatic and aromatic aldehydes are excellent substrates.[4] Ketones: Aliphatic and alicyclic ketones generally react well. Aromatic and sterically hindered ketones can be more challenging.[4][10] Amines: Primary and secondary amines, including weakly basic and non-basic amines, are suitable nucleophiles.[4] |
Experimental Protocols
General Protocol for the Reductive Amination of an Aldehyde with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde
-
Primary amine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 equiv) and the primary amine (1.05-1.1 equiv).
-
Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.5 M.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions. Note: The addition may cause some effervescence.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or GC). Reactions are typically complete within 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, to afford the desired secondary amine.
Protocol for the Reductive Amination of a Ketone with a Weakly Basic Amine
Modifications from the general protocol:
-
Stoichiometry: In this case, it may be advantageous to use the amine as the limiting reagent. Use the ketone (1.5-2.0 equiv), the weakly basic amine (1.0 equiv), STAB (2.0-3.0 equiv), and acetic acid (2.0-5.0 equiv).[4]
-
Procedure: Add the ketone, amine, and acetic acid to the solvent and stir for 30-60 minutes before the addition of STAB.
Safety and Handling of Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride is a water-reactive and flammable solid that requires careful handling.
-
Moisture Sensitivity: STAB reacts with water to release flammable gases.[11][12] It is crucial to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[8] Store in a tightly sealed container in a dry place.[11]
-
Incompatibilities: Avoid contact with water, strong acids, and strong oxidizing agents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Disposal: Dispose of STAB and any reaction waste in accordance with local, state, and federal regulations.
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction is sluggish or yields are low, consider the addition of acetic acid to catalyze imine formation, especially for ketones.[5] Increasing the equivalents of STAB may also be beneficial. Ensure that the reagent has not degraded due to improper storage; its potency can be assayed by a simple aldehyde reduction.[9]
-
Dialkylation of Primary Amines: The formation of tertiary amines as a byproduct can sometimes be an issue.[5] This can be minimized by using a slight excess of the primary amine or by adopting a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[4]
-
Steric Hindrance: Very sterically hindered ketones or amines may react slowly or not at all under standard conditions.[4] In such cases, alternative synthetic routes may need to be considered.
Conclusion
Sodium triacetoxyborohydride is a mild, selective, and versatile reagent that has become an indispensable tool for reductive amination in modern organic synthesis. Its ability to function effectively in a one-pot procedure with a wide range of substrates makes it highly valuable in both academic research and industrial drug development. By understanding the underlying mechanism and optimizing the reaction conditions as outlined in these notes, researchers can confidently and efficiently synthesize a diverse array of amine-containing molecules.
References
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB). Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 821, pp. 201–216). American Chemical Society.
-
Oliphant, S. J., & Morris, R. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Forrester, J., & Hanks, T. W. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 253. [Link]
-
ScienceMadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. lobachemie.com [lobachemie.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Using N-(3,5-dimethoxyphenyl)piperidin-4-amine as a PROTAC linker intermediate
Application Note: N-(3,5-dimethoxyphenyl)piperidin-4-amine as a PROTAC Linker Intermediate
Executive Summary
This guide details the strategic application of N-(3,5-dimethoxyphenyl)piperidin-4-amine (hereafter referred to as Compound A ) as a modular scaffold in Proteolysis Targeting Chimera (PROTAC) synthesis.
Compound A features a secondary amine within a piperidine ring, serving as a high-utility "Exit Vector" for linker attachment. The 3,5-dimethoxyphenyl moiety mimics the solvent-exposed regions of various kinase inhibitors (e.g., FGFR, EGFR families) and provides favorable physicochemical properties (solubility, lipophilicity balance) compared to unsubstituted phenyl rings. This protocol outlines the chemical logic, step-by-step synthesis, and linker conjugation methodologies required to utilize Compound A as a Target Protein Ligand (TPL) Precursor .
Strategic Rationale & Chemical Logic
The "Exit Vector" Concept
In PROTAC design, the "exit vector" is the vector along which the linker projects from the ligand.[1] The piperidine nitrogen of Compound A is an ideal exit vector because:
-
Solvent Exposure: In many kinase/target binding pockets, the piperidine ring points towards the solvent front, minimizing steric clash within the active site.
-
Synthetic Tractability: The secondary amine (
amine) is highly nucleophilic, allowing for facile alkylation or reductive amination with linker precursors. -
Solubility Modulation: The basicity of the piperidine nitrogen (pKa ~10-11) can be modulated by the linker type (alkyl vs. acyl), influencing the overall cell permeability and lysosomal sequestration of the final PROTAC.
The 3,5-Dimethoxy Motif
The 3,5-dimethoxy substitution pattern is not merely decorative. It serves two functions:
-
Electronic: The electron-donating methoxy groups increase the electron density of the phenyl ring, potentially enhancing
-stacking interactions in specific target pockets. -
Physicochemical: Methoxy groups disrupt crystal packing energy relative to plain phenyl rings, often improving the solubility of the intermediate in organic solvents used during linker coupling.
Experimental Workflows
Workflow Visualization
The following diagram illustrates the conversion of the raw building blocks into a functionalized Linker-Ligand conjugate ready for "Click" chemistry or amide coupling to an E3 ligase ligand.
Caption: Figure 1. Synthetic pathway from aniline precursor to functionalized PROTAC linker intermediate.
Detailed Protocols
Protocol A: Synthesis of Compound A (If not purchased)
Objective: Create the secondary amine core via Reductive Amination.[2]
Materials:
-
3,5-Dimethoxyaniline (1.0 eq)
-
N-Boc-4-piperidone (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3,5-dimethoxyaniline (1.0 g, 6.53 mmol) and N-Boc-4-piperidone (1.43 g, 7.18 mmol) in anhydrous DCM (20 mL). Add AcOH (0.37 mL, 6.53 mmol). Stir at Room Temperature (RT) for 2 hours under
.-
Checkpoint: Monitor by TLC. Formation of the imine is often visible, but not always stable on silica.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (2.07 g, 9.8 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to RT and stir overnight (12-16 h).
-
Quench: Quench with saturated aqueous
solution (20 mL). Stir vigorously for 15 mins. -
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organics, wash with brine, dry over
, and concentrate. -
Purification: Purify via flash column chromatography (Hexane:EtOAc gradient).
-
Deprotection: Dissolve the purified Boc-intermediate in DCM (10 mL). Add Trifluoroacetic Acid (TFA) (2 mL). Stir for 2 hours. Concentrate in vacuo. Basify with saturated
and extract with DCM to yield the free amine Compound A .
Protocol B: Linker Conjugation (N-Alkylation)
Objective: Attach a PEG-linker to the piperidine nitrogen. This is the critical step for PROTAC assembly.
Materials:
-
Compound A (Free amine form) (1.0 eq)
-
Linker: tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (Br-PEG2-NHBoc) (1.2 eq)
-
Base: Potassium Carbonate (
) (3.0 eq) or DIPEA (3.0 eq) -
Catalyst: Sodium Iodide (NaI) (0.1 eq) - Optional, accelerates reaction via Finkelstein mechanism.
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Procedure:
-
Setup: In a sealed vial, dissolve Compound A (100 mg, 0.42 mmol) in anhydrous MeCN (3 mL).
-
Addition: Add
(174 mg, 1.26 mmol) and NaI (6 mg, 0.04 mmol). Stir for 5 minutes. -
Linker Addition: Add the Br-PEG-Linker (1.2 eq).
-
Heating: Heat the reaction block to 60°C – 80°C. Stir for 12–18 hours.
-
Note: Secondary amines on piperidines are sterically hindered; heating is required.
-
-
Monitoring: Check LCMS for the mass of [Product + H]+.
-
Workup: Filter off the solids (
). Concentrate the filtrate. -
Purification: Purify via Reverse Phase HPLC (Water/MeCN + 0.1% Formic Acid) or Flash Chromatography (DCM:MeOH).
Data Output & QC Standards:
| Parameter | Specification | Method |
| Purity | > 95% | HPLC (254 nm) |
| Identity | Mass [M+H]+ ± 0.5 Da | LC-MS (ESI+) |
| Residual Solvent | < 5000 ppm | 1H NMR |
| Appearance | Off-white solid or viscous oil | Visual |
Design Considerations & Troubleshooting
Linker Length Optimization
When using Compound A, the distance between the phenyl ring and the E3 ligase is critical.
-
Short Linkers (C2-C4 alkyl): Use for targets where the binding pocket is shallow.
-
PEG Linkers (PEG2-PEG5): Recommended for Compound A. The flexibility allows the dimethoxyphenyl group to orient correctly in the pocket while the piperidine "exits" towards the solvent.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Alkylation) | Steric hindrance of piperidine | Switch solvent to DMF; Increase Temp to 90°C; Add NaI catalyst. |
| Over-alkylation | Highly reactive halide | Use exactly 1.0-1.1 eq of linker; Add linker slowly at 0°C. |
| Incomplete Deprotection | TFA scavenging issues | Use 4N HCl in Dioxane instead of TFA; Ensure dry conditions. |
PROTAC Ternary Complex Logic
The diagram below visualizes how Compound A functions within the final PROTAC Ternary Complex.
Caption: Figure 2. Ternary complex formation utilizing Compound A as the Target Protein anchor.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Cyrus, K., et al. (2011). "Impact of Linker Length on the Activity of PROTACs." Molecular BioSystems.
-
Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[3] Cell.
-
Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.
-
Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry.
Sources
Troubleshooting & Optimization
Troubleshooting low conversion in 3,5-dimethoxyaniline coupling reactions
Introduction: The "Meta-Inductive" Trap
Welcome to the technical support portal. If you are here, you are likely staring at an LCMS trace showing 40% conversion, a purple reaction mixture, or a stubborn starting material peak that refuses to budge.[1][2]
As a Senior Application Scientist, I see this specific aniline cause failures in drug discovery campaigns weekly. The root cause is rarely "bad reagents" but rather a misunderstanding of its electronic personality.
The Core Problem: While methoxy groups are generally electron-donating (by resonance), they are electron-withdrawing by induction.[1][2] In 3,5-dimethoxyaniline , the amine is located meta to both methoxy groups.[1][2]
-
Resonance: The methoxy lone pairs donate density to the ring carbons ortho and para to them.[1] The amine at the meta position receives zero resonance stabilization.[1]
-
Induction: The oxygen atoms inductively withdraw electron density from the ring sigma framework.[1]
Result: You are working with an electron-deficient aniline (pKa ~3.8 vs. 4.6 for aniline).[1][2] It is a poor nucleophile.[1] Standard protocols designed for p-anisidine (electron-rich) will fail here.[1][2]
Module 1: Buchwald-Hartwig Cross-Coupling
Issue: Reaction stalls at <50% conversion or fails to initiate.
User Question: "I'm using Pd(PPh3)4 or Pd(dppf)Cl2 with Cs2CO3, but the reaction stalls. Why?"
Technical Diagnosis: Standard Pd(0) or Pd(II) sources with simple phosphines fail because the 3,5-dimethoxyaniline is not nucleophilic enough to displace the halide or bind effectively to the Palladium(II) intermediate during the transmetallation/amine binding step.[1] Furthermore, if you are coupling with an electron-rich aryl halide, the reductive elimination step becomes the rate-limiting bottleneck.[1][2]
The Solution: The "Bulky-Rich" Ligand Protocol You must switch to dialkylbiaryl phosphine ligands (Buchwald Ligands) that are electron-rich (to facilitate oxidative addition) and bulky (to force reductive elimination).[1][2]
Optimization Protocol
| Variable | Recommendation | Mechanistic Rationale |
| Ligand | BrettPhos or RuPhos | BrettPhos is the gold standard for primary amines with electron-deficient character.[1][2] It prevents the formation of inactive Pd-bis(amine) complexes.[1][2] |
| Pre-catalyst | BrettPhos Pd G3/G4 | Ensures a 1:1 Pd:Ligand ratio.[1] Avoids the induction period of mixing Pd(OAc)2 + Ligand. |
| Base | NaOtBu (Sodium tert-butoxide) | Stronger bases are required to deprotonate the acidic Pd-amine complex formed by electron-deficient anilines.[1][2] Cs2CO3 is often too weak for this specific substrate.[1] |
| Solvent | t-Amyl Alcohol or Dioxane | t-Amyl alcohol allows higher temps (100-110°C) and solubilizes the NaOtBu better than Toluene.[1][2] |
Visual Troubleshooting: The Pd Cycle Decision Tree
Caption: Decision logic for rescuing stalled Buchwald-Hartwig couplings of 3,5-dimethoxyaniline.
Module 2: Amide Bond Formation
Issue: High residual acid, low yield with EDC/NHS or HOBt.
User Question: "I'm trying to couple 3,5-dimethoxyaniline to a benzoic acid using EDC/HOBt. I see mostly starting material.[1] Is it steric hindrance?"
Technical Diagnosis: It is not sterics; it is nucleophilicity .[1] The EDC/HOBt active ester is moderately reactive. A standard aniline attacks it readily.[1] However, 3,5-dimethoxyaniline (poor nucleophile) reacts so slowly that the active ester hydrolyzes back to the acid (due to trace moisture) or rearranges to an N-acylurea byproduct faster than the amide forms.[1][2]
The Solution: High-Energy Activation You must use a coupling reagent that generates a more reactive species (like an acid chloride or At-ester) or drives the equilibrium aggressively.[1][2]
Comparative Reagent Guide
| Reagent System | Suitability | Notes |
| EDC / HOBt | POOR | Reaction is too slow. Hydrolysis competes.[1] |
| HATU / HOAt | GOOD | The gold standard.[1] The aza-benzotriazole (HOAt) speeds up the reaction by neighboring group participation (pyridine nitrogen H-bonds to the amine).[1][2] |
| T3P (Propylphosphonic anhydride) | EXCELLENT | Recommended. Very high reactivity but low epimerization.[1] Works well in EtOAc/Pyridine.[1] Easy aqueous workup.[1] |
| Acid Chloride (SOCl2/Oxalyl Cl) | BEST (If stable) | If your acid tolerates it, convert to Acid Chloride first.[1][2] Then add aniline + Pyridine/DMAP.[1] This overcomes the nucleophilicity barrier purely by kinetics. |
Critical Protocol: The "Guanidinium Avoidance" (HATU)
When using HATU with poor nucleophiles, a common side reaction is the amine reacting with HATU itself (forming a guanidinium salt) rather than the activated acid.
-
Pre-activation is Mandatory: Dissolve Acid + HATU + DIPEA in DMF.[1] Stir for 5-10 minutes before adding the 3,5-dimethoxyaniline.
-
Stoichiometry: Use 1.1 equiv Acid, 1.1 equiv HATU, 3.0 equiv DIPEA, 1.0 equiv Aniline.[1][2]
Module 3: Handling & Stability (The "Purple Haze")
Issue: Material turns black/purple during storage or workup.
User Question: "My isolated product is a black tar, but NMR says it's 90% pure. What happened?"
Technical Diagnosis: Electron-rich benzenes (even with the inductive withdrawal, the ring system itself is electron-rich due to resonance) are prone to oxidative polymerization .[1][2] The "black" color is often trace amounts of highly colored quinoid imine impurities formed by air oxidation.
Troubleshooting Steps:
-
Acidic Workup: When purifying, wash the organic layer with 1M HCl (if your product is not basic) or slightly acidic brine.[1] Keeping the pH neutral/acidic prevents the free amine from oxidizing during extraction.
-
Storage: Store 3,5-dimethoxyaniline as the Hydrochloride Salt .
-
Purification: If the starting material is black:
References
-
Buchwald-Hartwig Ligand Selection
-
Physical Properties & pKa Data
-
Amide Coupling of Deactivated Anilines
-
T3P Reagent Utility
Sources
Preventing over-alkylation during piperidine amine synthesis
Technical Support & Troubleshooting Center[1]
Welcome to the Piperidine Synthesis Tech Hub.
This guide addresses the critical challenge of over-alkylation during the synthesis of
Module 1: Diagnostic Decision Matrix
Start Here. Select your synthetic strategy based on your available electrophile and tolerance for side reactions.
Figure 1: Strategic decision tree for N-alkylation of piperidines. Green paths indicate higher intrinsic selectivity.
Module 2: Reductive Amination (The "Gold Standard")
Context: When possible, reacting a piperidine with an aldehyde or ketone is superior to using alkyl halides. The intermediate iminium ion is sterically and electronically less prone to a second reaction compared to the alkylation of an amine.
Core Protocol: The Abdel-Magid Method
This method utilizes Sodium Triacetoxyborohydride (
Step-by-Step Workflow:
-
Stoichiometry: Dissolve Piperidine (1.0 equiv) and Aldehyde/Ketone (1.0–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF.
-
Reagent Addition: Add
(1.4–1.6 equiv) in a single portion.-
Note: If using a ketone, add Acetic Acid (1.0 equiv) to catalyze iminium formation.
-
-
Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC/LCMS.[1]
-
Quench: Quench with saturated aqueous
. Extract with EtOAc.
Why this prevents over-alkylation:
-
Mechanism: The hydride donor coordinates with the oxygen of the carbonyl after iminium formation. It does not reduce the aldehyde/ketone directly, nor does it alkylate the resulting tertiary amine further.
-
Self-Validating: If the reaction stalls, the intermediate iminium species is stable; you rarely see "double addition" because the tertiary amine product cannot form another iminium ion.
Module 3: Direct Alkylation (Troubleshooting Quaternization)
Context: You must use an alkyl halide (e.g., benzyl bromide, methyl iodide). The risk is that the product (
The "Cesium Effect" Protocol
Using Cesium Carbonate (
Optimization Table: Base & Solvent Effects
| Variable | Recommendation | Rationale |
| Base | Larger cation radius promotes mono-alkylation and solubility in organic media. | |
| Solvent | DMF or Acetonitrile | High polarity stabilizes the transition state; DMF dissolves inorganic bases better. |
| Addition | Syringe Pump | Keeping alkyl halide concentration low (pseudo-high dilution) favors reaction with the excess amine. |
| Temp | 0°C to RT | Lower temperatures favor the kinetic product (mono-alkylation) over the thermodynamic sink (quaternization). |
Troubleshooting Guide:
Q: My product is precipitating as a white solid. What is it?
-
Diagnosis: This is likely the quaternary ammonium salt (e.g.,
-dialkylpiperidinium halide). -
Fix:
-
Reduce Alkyl Halide: Use 0.8–0.9 equivalents of alkyl halide relative to the piperidine.
-
Switch Base: Move from
to . -
Dilution: Increase solvent volume to 0.05 M or 0.1 M.
-
Q: I am seeing a mixture of starting material and quaternary salt, but no mono-alkylated product.
-
Diagnosis: The "Runaway Reaction." The product is significantly more reactive than the starting piperidine.
-
Fix: You cannot fix this with stoichiometry alone. You must switch to Reductive Amination (Module 2) or use a protecting group strategy (e.g., Boc-protection of the amine, alkylation, then deprotection).
Module 4: Mechanistic Visualization
Understanding the competition between the desired pathway and the "Over-Alkylation" trap.
Figure 2: Kinetic competition. If k2 > k1, quaternization dominates. The Cesium protocol reduces k2 relative to k1.
FAQ: Expert Troubleshooting
Q: Can I use Sodium Cyanoborohydride (
-
A: Yes, but it is toxic (cyanide risk) and generally less selective.
is preferred because it does not require pH adjustment (unlike which needs pH ~6) and is safer to handle [3].
Q: I have a primary amine on my piperidine ring (e.g., 4-aminopiperidine). How do I alkylate only the ring nitrogen?
-
A: Direct alkylation will likely alkylate the primary amine first or indiscriminately.
Q: How do I remove the quaternary salt if it has already formed?
-
A: Quaternary salts are highly polar and ionic.
-
Workup: Partition between Ether/EtOAc and Water. The salt usually stays in the aqueous layer, while the desired tertiary amine (if free base) stays in the organic layer.
-
Purification: Use an amine-functionalized silica column or add 1-2% Triethylamine to your eluent to ensure the tertiary amine moves, leaving the salt on the baseline.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
-
Salvatore, R. N. , Nagle, A. S., & Jung, K. W. (2002).[6][7][8] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry.
-
Master Organic Chemistry . (2017). Reductive Amination, and How It Works.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cesium carbonate mediated exclusive dialkylation of active methylene compounds » Growing Science [growingscience.com]
- 7. scispace.com [scispace.com]
- 8. Cesium effect: high chemoselectivity in direct N-alkylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
N-(3,5-dimethoxyphenyl)piperidin-4-amine vs. N-benzyl piperidine reactivity
Comparative Reactivity Guide: N-(3,5-dimethoxyphenyl)piperidin-4-amine vs. N-Benzyl Piperidine [1]
Executive Summary
This guide provides a technical comparison between two distinct piperidine pharmacophores: N-(3,5-dimethoxyphenyl)piperidin-4-amine (Compound A) and N-benzyl piperidine (Compound B) .[1] While both share a piperidine core, their reactivity profiles diverge significantly due to the electronic nature of their nitrogen substituents.[2]
-
Compound A represents a "functional scaffold" with a secondary aliphatic amine available for derivatization and a tunable aniline moiety. It is a key intermediate in the synthesis of fentanyl analogs and neurokinin antagonists.
-
Compound B represents a "capped fragment" or protecting group strategy. It acts primarily as a tertiary base or a metabolic soft-spot probe.
This guide details their physicochemical properties, synthetic accessibility, and metabolic liabilities, supported by experimental protocols.[2][3]
Physicochemical & Structural Profile
The reactivity differences stem fundamentally from the electronic environments of the nitrogen atoms.
| Feature | Compound A (N-(3,5-dimethoxyphenyl)piperidin-4-amine) | Compound B (N-benzyl piperidine) |
| Structure | 4-Anilidopiperidine core.[1] Secondary aliphatic amine (N1) + Secondary aromatic amine (N4).[1] | 1-Benzylpiperidine. Tertiary aliphatic amine (N1).[1] |
| Primary Nucleophile | Piperidine N1 (NH) .[1] Highly nucleophilic. | None (Tertiary amine).[1] Acts as a base or ligand. |
| pKa (Predicted) | N1 (Piperidine): ~10.5 - 11.0 N4 (Aniline): ~3.5 - 4.0 (low due to resonance & inductive withdrawal of 3,5-OMe).[1] | N1 (Piperidine): ~9.5 - 10.0 |
| Electronic State | Electron-Rich Aryl: 3,5-dimethoxy group activates the phenyl ring for oxidation/EAS. | Neutral/Activated Benzyl: Benzyl group is mildly activating but lacks strong resonance donation to the N lone pair. |
| LogP (Lipophilicity) | ~1.5 - 2.0 (Polar NH groups reduce LogP).[1] | ~2.5 - 3.0 (More lipophilic, no H-bond donors).[1] |
| Key Reactivity |
Expert Insight: The low pKa of the aniline nitrogen in Compound A ensures that under standard alkylation conditions (mild base, R-X), reaction occurs exclusively at the piperidine nitrogen (N1), making it an excellent scaffold for divergent library synthesis.[1][2]
Synthetic Accessibility & Workflows
The synthesis of these cores dictates their purity profile and downstream reactivity.
Pathway Visualization: Synthesis of Compound A
Compound A requires careful construction to prevent over-alkylation. The preferred route is Reductive Amination using a protected piperidone, followed by deprotection.[2]
Figure 1: Selective synthesis of Compound A via reductive amination.[1] This route avoids the formation of bis-anilines common in direct alkylation.
Comparative Synthetic Protocols
Protocol 1: Synthesis of Compound A (Reductive Amination)
-
Reagents: 1-Boc-4-piperidone (1.0 eq), 3,5-dimethoxyaniline (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCE.[1][2]
-
Procedure:
-
Dissolve ketone and amine in DCE. Add AcOH. Stir 30 min at RT to form imine.
-
Add STAB portion-wise. Stir 16h.
-
Quench with sat. NaHCO3. Extract DCM.
-
Deprotection: Treat crude with TFA/DCM (1:4) for 2h. Evaporate. Free base with basic resin.
-
-
Yield: Typically 75-85%.[3]
Protocol 2: Synthesis of Compound B (Direct Alkylation)
-
Reagents: Piperidine (1.0 eq), Benzyl bromide (1.0 eq), K2CO3 (2.0 eq), ACN.[1][2]
-
Procedure:
-
Mix piperidine and base in ACN.
-
Add benzyl bromide dropwise at 0°C (exothermic).
-
Stir 4h at RT. Filter solids. Concentrate.
-
-
Yield: >90%. Note: Risk of bis-alkylation (quaternization) if benzyl bromide is in excess.[1]
Reactivity & Metabolic Liability[2][3]
In drug development, the stability of these scaffolds under physiological conditions is a critical differentiator.[2]
Metabolic Softspots
-
Compound A (High Liability): The 3,5-dimethoxy motif is a "metabolic alert."[1] Electron-rich arenes are prone to CYP450-mediated oxidation.
-
Compound B (Moderate Liability):
-
N-Dealkylation: The benzylic carbon is highly susceptible to CYP-mediated hydroxylation followed by cleavage, releasing free piperidine.
-
Figure 2: Metabolic divergence.[1] Compound A presents risks of bioactivation (toxicity), while Compound B is primarily a clearance liability.[1][2]
Experimental Validation: Competitive Reactivity Assay
To empirically verify the nucleophilicity difference between the aniline nitrogen (N4) and piperidine nitrogen (N1) in Compound A, perform this self-validating kinetic experiment.
Objective: Demonstrate exclusive
Protocol:
-
Setup: Dissolve Compound A (1.0 mmol) in DMF (5 mL).
-
Base: Add DIPEA (1.2 mmol).
-
Electrophile: Add Benzyl Bromide (0.5 mmol, Sub-stoichiometric ).
-
Why? Limiting the electrophile forces the most nucleophilic site to react first.
-
-
Monitoring: Analyze aliquots at t=5, 30, 60 min via LC-MS.
-
Expected Result:
-
Peak A (Product): Mass [M+Bn]+ corresponding to alkylation at Piperidine N1.
-
Peak B (Impurity): Mass [M+Bn]+ corresponding to Aniline N4 alkylation (Should be <1% or undetectable).[1]
-
Validation: If Peak B is observed >5%, the aniline ring is insufficiently deactivated, or the base is too strong (deprotonating the aniline).
-
References
-
Vangveravong, S., et al. (2004).[1][2] "Synthesis and characterization of novel N-substituted piperidinyl-4-amine derivatives." Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279.[1][2] Link
-
Kalgutkar, A. S., et al. (2005).[1][2] "Metabolic activation of structural alerts: Quinone imine formation." Chemical Research in Toxicology, 18(6), 924-936.[1][2] Link[1]
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link[1]
-
PubChem Compound Summary. (2023). "N-(3,5-dimethoxyphenyl)piperidin-4-amine."[1][5] National Library of Medicine. Link[1]
Sources
Retrosynthesis Analysis
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